molecular formula C9H8F2N2 B13035153 3-Amino-3-(3,4-difluorophenyl)propanenitrile

3-Amino-3-(3,4-difluorophenyl)propanenitrile

Cat. No.: B13035153
M. Wt: 182.17 g/mol
InChI Key: XFSPNMIPXSSKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3,4-difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8F2N2 It is characterized by the presence of an amino group, a difluorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-difluorophenyl)propanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where 3,4-difluorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative nitrile sources, such as acetonitrile, may be explored to reduce the use of hazardous reagents like hydrogen cyanide.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4-difluorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 3-nitro-3-(3,4-difluorophenyl)propanenitrile.

    Reduction: Formation of 3-amino-3-(3,4-difluorophenyl)propanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(3,4-difluorophenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the difluorophenyl group can engage in hydrophobic interactions. The nitrile group may also participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-fluorophenyl)propanenitrile
  • 3-Amino-3-(3,4-dichlorophenyl)propanenitrile
  • 3-Amino-3-(3,4-dimethylphenyl)propanenitrile

Uniqueness

3-Amino-3-(3,4-difluorophenyl)propanenitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.

Biological Activity

3-Amino-3-(3,4-difluorophenyl)propanenitrile is a compound that has garnered attention in various research fields due to its potential biological activities. This article explores the compound's antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound is characterized by the following chemical structure:

Chemical Formula C9H8F2N2\text{Chemical Formula C}_9\text{H}_8\text{F}_2\text{N}_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Notably, it was tested on HepG2 (human liver cancer) and NIH 3T3 (mouse fibroblast) cell lines.

  • HepG2 Cell Line : The compound demonstrated an IC50 value of approximately 145 nM, indicating potent cytotoxic effects.
  • NIH 3T3 Cell Line : The cytotoxicity was significantly lower with an IC50 value exceeding 1 μM, suggesting selectivity towards cancerous cells.

These results highlight the potential of this compound as a selective anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve inhibition of specific cellular pathways. For instance, it has been shown to interfere with protein synthesis and cellular signaling in cancer cells. This interference leads to apoptosis in affected cells, making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

  • Study on Hepatocellular Carcinoma : In a study involving HepG2 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Fungal Inhibition Study : The compound was tested against Candida species in vitro, demonstrating effective inhibition at concentrations that are clinically relevant.

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

3-amino-3-(3,4-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2

InChI Key

XFSPNMIPXSSKHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.